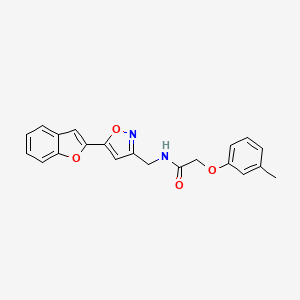

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-14-5-4-7-17(9-14)25-13-21(24)22-12-16-11-20(27-23-16)19-10-15-6-2-3-8-18(15)26-19/h2-11H,12-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTONYRMENSXQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with malonic acid under acidic conditions. The isoxazole ring is then introduced through a reaction with hydroxylamine and subsequent cyclization. Finally, the tolyloxyacetamide group is attached via a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Additionally, it has been studied for its anti-inflammatory and antioxidant properties.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain cancers and neurological disorders.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical structure allows for the creation of novel products with enhanced properties.

Mechanism of Action

The mechanism by which N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. Its anti-inflammatory properties could be due to the modulation of inflammatory cytokines and pathways.

Comparison with Similar Compounds

Key Observations :

- Replacement of benzofuran with phenyl (as in ) reduces aromatic conjugation but maintains isoxazole rigidity.

- Substitution of m-tolyloxy with 4-fluorophenylthio (as in ) introduces sulfur-based polarity and halogen interactions.

Functional Group Modifications

- Acetamide Linkage : A common feature across analogs, critical for hydrogen bonding and target engagement.

- Substituent Effects :

Receptor Targeting and Agonism/Antagonism

- FPR Agonists : Pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-...]acetamide) activate FPR2, inducing calcium mobilization and chemotaxis in neutrophils . While the target compound lacks a pyridazine core, its acetamide group may similarly engage G-protein-coupled receptors.

- EPAC Antagonists: Substituted 2-(isoxazol-3-yl)-2-oxo-acetohydrazonoyl cyanides (e.g., compound 22, HJC0726) inhibit EPAC with micromolar potency . The target compound’s isoxazole-acetamide scaffold could align with EPAC binding, though the absence of a hydrazonoyl cyanide group likely alters efficacy.

Antimicrobial and Enzyme Inhibition

- Benzofuran–Oxadiazole Derivatives : Compounds like 2a and 2b (from ) exhibit antimicrobial activity via laccase catalysis. The target compound’s benzofuran moiety may similarly interact with microbial enzymes, though its isoxazole (vs. oxadiazole) core could modulate specificity.

- PFOR Inhibition : Nitazoxanide derivatives (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) inhibit PFOR via amide conjugation . The target compound’s acetamide group could theoretically disrupt analogous metabolic pathways in anaerobic organisms.

Structure–Activity Relationship (SAR) Insights

- Isoxazole Substitution : tert-Butyl or cyclohexyl groups on isoxazole (as in ) enhance EPAC antagonism, suggesting bulky substituents improve target affinity. The target compound’s benzofuran may act similarly by providing steric bulk.

- Electron-Withdrawing Groups : Fluorine (e.g., in ) increases metabolic stability and membrane permeability. The m-tolyloxy group’s methyl substituent may balance lipophilicity without introducing polarity.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran ring , an isoxazole ring , and an acetamide group . Its molecular formula is , with a molecular weight of 333.3 g/mol. The structural uniqueness of this compound is attributed to the specific substitution patterns on the benzofuran and isoxazole rings, which can significantly influence its biological activity.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzofuran and isoxazole moieties may facilitate binding to these targets, while the acetamide group could enhance the compound's stability and bioavailability.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives of benzofuran and isoxazole have shown cytotoxic effects against various cancer cell lines, including:

| Cancer Type | Cell Lines |

|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 |

| Lung Cancer | A549, H1975 |

| Liver Cancer | HepG2 |

| Prostate Cancer | PC3 |

| Colorectal Cancer | HCT-116, HT-29 |

Research indicates that certain substitutions on the benzofuran and isoxazole rings can enhance cytotoxicity, suggesting a structure–activity relationship that merits further exploration .

Antimicrobial Activity

The antimicrobial potential of benzofuran and isoxazole derivatives has also been assessed. Screening tests have demonstrated selective antibacterial activity against Gram-positive bacteria. For example:

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis | Active |

| Escherichia coli | Less active |

The minimal inhibitory concentrations (MIC) for several derivatives indicate varying degrees of effectiveness, with some compounds showing significant activity against specific strains .

Case Studies

- Cytotoxicity Studies : A study conducted on a series of benzofuran derivatives revealed that compounds with electron-donating groups exhibited enhanced cytotoxic effects on breast cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than others tested, indicating its potential as a lead compound for further development .

- Antimicrobial Screening : In another study focusing on antimicrobial properties, several derivatives were tested against common bacterial strains. Only a few exhibited notable activity, suggesting that modifications to the structure could lead to improved efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.